REACTION_SMILES
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[CH2:24]([Cl:25])[Cl:26].[CH3:20][C:21](=[O:22])[O-:23].[Cl:8][CH2:9][C:10](=[O:11])[Cl:12].[NH2:1][c:2]1[n:3][c:4]([Br:7])[s:5][cH:6]1.[Na+:19].[cH:13]1[cH:14][cH:15][n:16][cH:17][cH:18]1>>[NH:1]([c:2]1[n:3][c:4]([Br:7])[s:5][cH:6]1)[C:10]([CH2:9][Cl:8])=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1csc(Br)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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O=C(CCl)Nc1csc(Br)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |